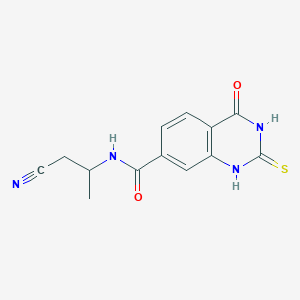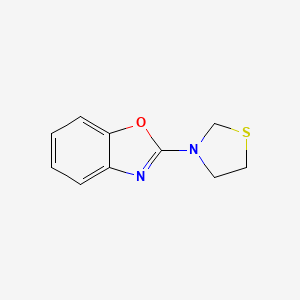
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, also known as CPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Furthermore, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to induce oxidative stress in cells, which can lead to cell death. However, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to have anti-inflammatory effects, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its relatively low cost and availability. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to have low toxicity in animal studies, which makes it a safer option for research. However, one limitation of using N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide could be further studied for its potential use as a herbicide, as well as its anticancer properties. Furthermore, the mechanism of action of N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide could be further elucidated to better understand its effects on cellular processes.
Métodos De Síntesis
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction of the resulting intermediate with allylamine. The final product is obtained through purification and isolation techniques, such as column chromatography.
Propiedades
IUPAC Name |
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10(15)9-16(11(2)17)14-8-7-12-5-3-4-6-13(12)14/h3-6,14H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIYCHESPHHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=C)Cl)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)

![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)

![1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)